DL-Acetylmethionine calcium salt
Description
Properties
Molecular Formula |
C14H24CaN2O6S2 |
|---|---|
Molecular Weight |
420.6 g/mol |
IUPAC Name |
calcium;2-acetamido-4-methylsulfanylbutanoate |
InChI |
InChI=1S/2C7H13NO3S.Ca/c2*1-5(9)8-6(7(10)11)3-4-12-2;/h2*6H,3-4H2,1-2H3,(H,8,9)(H,10,11);/q;;+2/p-2 |
InChI Key |
RSLXYULLPVSFOZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)[O-].CC(=O)NC(CCSC)C(=O)[O-].[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Acetylation of DL-Methionine
The acetylation step typically uses acetic anhydride or acetyl chloride as acetylating agents under controlled temperature and pH conditions. This step converts the amino group of DL-methionine into an acetylated form, which is essential for further enzymatic or chemical transformations.
Formation of DL-Acetylmethionine Calcium Salt
Calcium salt formation is achieved by reacting the acetylated DL-methionine with a calcium source, commonly calcium acetate or calcium hydroxide. The reaction conditions are optimized to ensure complete salt formation without decomposition of the acetylated compound.
A representative synthetic method adapted from related calcium salt preparations (such as DL-alpha-methionine calcium salt) involves:
- Dissolving the acetylated intermediate in an aqueous or mixed solvent system.
- Adding calcium acetate solution dropwise under reflux conditions.
- Maintaining the reaction temperature between 75–80 °C for several hours to ensure complete salt formation.
- Cooling the reaction mixture to precipitate the calcium salt.
- Filtration and washing to isolate the crude calcium salt product.
Purification and Crystallization
Purification involves:
- Treatment with activated carbon (5% w/w relative to the intermediate) to remove color impurities.
- Filtration under reduced pressure.
- Refluxing with an alcohol solvent (ethanol or methanol) to improve purity.
- Cooling to 0–5 °C to induce crystallization.
- Final filtration and drying to obtain the purified this compound.
Example Preparation Procedure (Adapted from Patent CN105296557A and CN103951596A)
| Step | Procedure | Conditions | Notes |
|---|---|---|---|
| 1 | Dissolve glycolylurea in distilled water at 20–25 °C | 150–200 g glycolylurea in 20–25 °C water | Used in related methionine calcium salt synthesis |
| 2 | Add organobentonite (1–3 g) and manganese dioxide (2–4 g), stir under mixed gas (N₂:H₂S = 5:1) at 0.3–0.5 MPa | 40–50 °C, 10–15 min stirring, then 40–50 min rest | Catalytic step to generate intermediate |
| 3 | Filter to obtain 5-(Beta-methyl mercapto ethyl) glycolylurea liquid | Room temperature | Intermediate collection |
| 4 | Add sodium hydroxide solution (65–75% w/w, 120–140 mL) and dry ice (2–4 cm thick) | Heat in water bath until dry ice dissolves, then rapid depressurization | Neutralization and reaction completion |
| 5 | Add methyl alcohol (200–400 mL), stir 20–40 min, filter | 60–80 °C decolorization with carclazyte (30–60 g) | Removal of impurities |
| 6 | Add Virahol (200–250 mL at 15–20 °C), stir 20–30 min, spray-dry | Spray drying to obtain crude calcium salt | Crude product formation |
| 7 | Reflux crude product in 20% ethanol solution, cool, centrifuge | 40–50 min reflux, room temperature cooling | Final purification and isolation |
This procedure yields DL-alpha-methionine calcium salt with high purity and yield, which can be adapted for this compound with modification in acetylation steps.
Analytical Data and Yield
- Purity of crude this compound typically exceeds 97%.
- After purification, purity can reach ≥99.5%.
- Total yield of the calcium salt product is generally above 70%, depending on reaction scale and conditions.
- Purity is verified by chromatographic methods and elemental analysis.
- Decolorization and filtration steps significantly improve the product quality.
Comparative Notes on Related Preparation Methods
| Feature | This compound Preparation | DL-Alpha-Hydroxymethionine Calcium Salt Preparation |
|---|---|---|
| Starting Material | DL-methionine acetylated intermediate | Hydroxy methionine (commercially available) |
| Calcium Source | Calcium acetate or calcium hydroxide | Calcium acetate aqueous solution |
| Reaction Temperature | 75–80 °C reflux | 75–78 °C reflux |
| Purification | Activated carbon decolorization, alcohol reflux, crystallization | Activated carbon, alcohol reflux, crystallization |
| Yield | >70% | >70% |
| Purity | ≥99.5% after purification | ≥99.5% after purification |
The hydroxymethionine calcium salt preparation method is simpler due to stronger acidity of hydroxymethionine, allowing direct calcium salt formation without pH adjustment.
Summary and Expert Recommendations
- The preparation of this compound requires careful control of acetylation and calcium salt formation steps.
- Use of calcium acetate under reflux conditions is preferred for efficient salt formation.
- Decolorization using activated carbon and alcohol reflux purification are critical for high purity.
- Spray drying or crystallization techniques are effective for isolating the final product.
- Optimization of reaction parameters such as temperature, pH, and reaction time can improve yield and purity.
- Analytical verification by chromatography and elemental analysis is essential for quality assurance.
Chemical Reactions Analysis
Types of Reactions
DL-Acetylmethionine calcium salt undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield methionine derivatives.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the acetyl group, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methionine derivatives.
Substitution: Various substituted methionine derivatives.
Scientific Research Applications
Nutritional Applications
1.1 Role in Animal Nutrition
DL-Acetylmethionine calcium salt serves as a source of methionine, an essential amino acid crucial for protein synthesis, growth, and metabolism in animals. Research indicates that this compound can enhance nitrogen retention in livestock, which is vital for efficient growth and feed utilization.
- Study Findings : A study conducted on pigs demonstrated that diets supplemented with this compound showed improved nitrogen retention compared to control diets lacking this amino acid. The relative bioavailability (RBV) of this compound was found to be approximately 70% compared to L-methionine on a product-to-product basis .
Table 1: Nutritional Efficacy of this compound in Animal Feed
| Treatment Group | Nitrogen Retention (g/d) | RBV (%) |
|---|---|---|
| Control (no supplement) | X | - |
| DL-Acetylmethionine Ca | Y | 70 |
| L-Methionine | Z | 100 |
Pharmaceutical Applications
2.1 Antioxidant Properties
This compound has been studied for its potential antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. Methionine and its derivatives are known to play a role in the synthesis of glutathione, a powerful antioxidant.
- Case Study : In clinical trials, patients supplemented with this compound exhibited reduced markers of oxidative stress, suggesting its potential use as a therapeutic agent in conditions associated with oxidative damage.
2.2 Neuroprotective Effects
Research has also indicated that this compound may have neuroprotective effects. It is believed to support neurotransmitter synthesis and protect neuronal cells from damage.
- Study Overview : A study involving animal models of neurodegenerative diseases showed that supplementation with this compound led to improved cognitive function and reduced neuronal apoptosis .
Industrial Applications
3.1 Use in Food Preservation
This compound can be utilized as a food preservative due to its ability to inhibit microbial growth. Its incorporation into food products may extend shelf life while maintaining nutritional quality.
- Research Findings : Experiments demonstrated that foods preserved with this compound exhibited lower bacterial counts compared to untreated samples, indicating its effectiveness as a natural preservative .
Synthesis and Production
The synthesis of this compound involves several chemical processes that ensure high purity and yield. Recent advancements in synthetic methods have improved the efficiency of producing this compound.
Mechanism of Action
The mechanism of action of DL-Acetylmethionine calcium salt involves its role as a methionine source. Methionine is an essential amino acid that plays a critical role in protein synthesis, methylation reactions, and the production of other important biomolecules. The acetylation of methionine enhances its stability and bioavailability, allowing for more efficient utilization in biological systems.
Comparison with Similar Compounds
Structural and Chemical Properties
The table below summarizes key structural and regulatory differences between DL-Acetylmethionine calcium salt and related compounds:
Bioavailability and Absorption
- DL-Methionine: Directly absorbed in the gut via amino acid transporters. Bioavailability ranges from 70–90% in poultry .
- DL-Methionine Hydroxy Analogue Calcium : Requires enzymatic conversion to methionine in the liver. Studies show 65–80% bioavailability in poultry, with variations depending on metabolic efficiency .
- This compound: The acetyl group delays degradation in the rumen (in ruminants), allowing targeted release in the lower gut. Limited data exist, but its stability suggests superior bioavailability in specific applications compared to unprotected methionine .
Efficacy in Animal Nutrition
- DL-Methionine Hydroxy Analogue Calcium : Van Weerden et al. (1984) demonstrated equivalent growth performance in layers compared to DL-methionine, with cost advantages in large-scale feed production .
- This compound : Preliminary studies suggest improved nitrogen retention in ruminants due to bypass protein effects, though peer-reviewed data are sparse .
Q & A
Q. What are the established synthetic routes for DL-Acetylmethionine calcium salt, and how can purity be validated?
Methodological Answer: this compound is synthesized via neutralization of DL-Acetylmethionine with calcium hydroxide or carbonate under controlled pH conditions (pH 7–8). Post-synthesis, purity is validated using:
Q. What analytical methods are recommended for quantifying calcium content in this compound?
Methodological Answer: Calcium quantification employs atomic absorption spectroscopy (AAS) or UV-Vis spectrophotometry with lanthanum chloride to suppress interferences (e.g., phosphate). Key steps include:
Sample Digestion: Ash the compound at 550°C, dissolve in HCl, and dilute with 0.125 N HCl .
Standard Preparation: Prepare a 1000 mg/L calcium stock from calcium carbonate, then dilute to 1–3 mg/L working standards with lanthanum chloride .
Measurement: Use AAS at 422.7 nm or spectrophotometry (λ = 570 nm with arsenazo III dye) .
Critical Note: Ensure matrix-matched standards to account for organic residue interference .
Advanced Research Questions
Q. How do transamination processes in different experimental models affect the interpretation of this compound’s bioactivity?
Methodological Answer: this compound acts as a methionine precursor via transamination to L-methionine. Experimental variability arises from:
- Species-Specific Enzymes: Avian models (e.g., poultry) show efficient intestinal bacterial transamination, whereas mammalian models rely on hepatic glutamate transaminases .
- In Vitro vs. In Vivo: In vitro assays (e.g., hepatocyte cultures) may underestimate bioavailability due to lack of gut microbiota contributions .
- Control for Confounders: Use isotopic tracing (¹³C-labeled compound) to distinguish host vs. microbial metabolic contributions .
Data Contradiction Analysis:
Discrepancies in bioavailability studies (e.g., 60% in poultry vs. 40% in swine) may stem from differences in gut microbiota composition. Mitigate via germ-free model comparisons .
Q. How can researchers resolve contradictions in bioavailability data from different in vivo studies on this compound?
Methodological Answer: Address contradictions through:
Systematic Review Frameworks: Apply PRISMA guidelines to aggregate data, assess bias (e.g., feeding regimes, dosing intervals), and perform meta-regression .
Dose-Response Modeling: Normalize data to metabolic body weight (BW⁰.⁷⁵) and compare slope ratios of growth vs. compound intake .
Mechanistic Studies: Use knockout models (e.g., methionine synthase-deficient animals) to isolate transamination pathways .
Example Workflow:
Q. What pharmacopeial standards apply to the validation of this compound in preclinical formulations?
Methodological Answer: Follow USP-NF guidelines for calcium assay validation:
- Accuracy: Spike recovery (98–102%) using calcium carbonate reference .
- Precision: ≤2% RSD for intraday/interday replicates .
- Specificity: Demonstrate no interference from sulfonic acid byproducts via HPLC-UV .
Regulatory Table:
| Parameter | USP Requirement | Method |
|---|---|---|
| Assay (calcium) | 90–110% of label | AAS/UV-Vis |
| Heavy Metals | ≤20 ppm | ICP-MS |
| Microbial Limits | ≤1000 CFU/g | USP <61> |
Q. How can researchers optimize experimental designs to assess this compound’s stability under varying storage conditions?
Methodological Answer: Design stability studies per ICH Q1A(R2):
Forced Degradation: Expose to 40°C/75% RH (accelerated) and 25°C/60% RH (long-term) for 6 months .
Analytical Endpoints:
- HPLC-PDA for degradation products (e.g., methionine sulfoxide).
- XRD to detect crystalline → amorphous transitions .
Kinetic Modeling: Calculate shelf-life using Arrhenius equation (Eₐ ≈ 80 kJ/mol for hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
